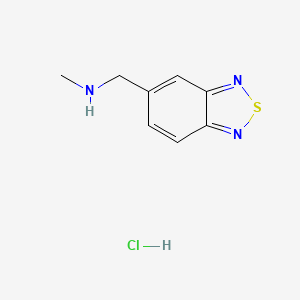

(2,1,3-Benzothiadiazol-5-ylmethyl)methylamine hydrochloride

Description

Historical Context and Discovery Timeline

The benzothiadiazole scaffold, first synthesized in the 19th century via reactions of o-phenylenediamine with thionyl chloride, laid the foundation for derivatives like this compound. While the parent heterocycle gained prominence for its aromatic stability and synthetic utility, the introduction of alkylamine substituents emerged more recently as chemists sought to modulate electronic and steric properties for specialized applications.

The specific 5-position substitution pattern likely arose from methodologies developed for analogous 4-substituted benzothiadiazoles, such as (2,1,3-benzothiadiazol-4-yl)methanamine hydrochloride, which was cataloged in PubChem by 2005. Advances in cross-coupling reactions and regioselective functionalization enabled precise installation of the methylamine group at the 5-position, with hydrochlorination serving as a standard stabilization technique for amine-containing heterocycles.

Structural Classification Within Heterocyclic Compounds

This compound belongs to the benzothiadiazole family—a class of bicyclic compounds featuring a benzene ring fused to a 1,2,5-thiadiazole moiety. Key structural attributes include:

- Aromatic System : The 10π-electron configuration, confirmed by NMR studies, enables participation in charge-transfer interactions critical for materials applications.

- Substituent Effects : The electron-withdrawing thiadiazole group creates an electron-deficient core, while the methylamine side chain introduces basicity and hydrogen-bonding capacity.

- Crystalline Packing : Hydrochloride formation promotes ionic interactions, often enhancing crystallinity and thermal stability compared to free base forms.

This compound’s structure places it within the broader category of functionalized heteroaromatic amines, sharing synthetic strategies with benzimidazole derivatives but distinct in its electronic properties due to sulfur and nitrogen atom positioning.

Significance in Organic Chemistry and Materials Science

The compound’s dual functionality—combining a redox-active heterocycle with a nucleophilic amine—makes it valuable for:

- Covalent Organic Frameworks (COFs) : Benzothiadiazole units serve as electron-accepting moieties in donor-acceptor COFs, with methylamine groups enabling imine-linked network formation. Recent studies show such COFs achieve hydrogen peroxide production rates exceeding 10,000 µmol·g⁻¹·h⁻¹ under visible light.

- Pharmaceutical Intermediates : While excluding direct therapeutic claims, the structural similarity to benzothiazole-based multitarget ligands suggests potential as a synthetic precursor for central nervous system-targeted agents.

- Organic Electronics : The planar benzothiadiazole core facilitates π-stacking in thin-film devices, with amine functionalization improving solubility for solution processing.

Properties

IUPAC Name |

1-(2,1,3-benzothiadiazol-5-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.ClH/c1-9-5-6-2-3-7-8(4-6)11-12-10-7;/h2-4,9H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGOYQSUGMUEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=NSN=C2C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,1,3-Benzothiadiazol-5-ylmethyl)methylamine hydrochloride typically involves the reaction of 2,1,3-benzothiadiazole with methylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Amide and Urea Derivative Formation

The primary amine group in this compound participates in nucleophilic reactions with carbonyl electrophiles. For example:

-

Reaction with isocyanates : In a nitrogen atmosphere, analogs like 4-(1,3-benzothiazol-2-yl)aniline react with 4-acetylphenyl isocyanate in dichloromethane to form urea derivatives (e.g., compound 1 , 71% yield) .

-

Reaction with isothiocyanates : Under reflux in tetrahydrofuran, similar amines react with isothiocyanates to yield thiourea derivatives (e.g., compound 2 , 76% yield) .

Condensation with Carbonyl Compounds

The amine group can form imine intermediates with ketones or aldehydes. For instance:

-

Schiff base formation : 2-Aminobenzothiazoles react with ketones in ethanol under reflux to generate imine intermediates, which cyclize into benzothiazole derivatives .

Oxidation and Ring-Opening Reactions

The benzothiadiazole ring exhibits sensitivity to oxidative conditions:

-

Ring-opening via hydrolysis : Benzodithiazole S-oxides undergo hydrolysis or cheletropic elimination under high temperatures to yield benzothiazoles with chloro substituents .

-

Oxidation of side chains : Methyl groups attached to benzothiazole cores are oxidized to aldehydes under acidic conditions (e.g., acetic acid) .

Electrophilic Substitution on the Benzothiadiazole Core

The electron-deficient aromatic ring undergoes halogenation and nitration:

-

Chlorination : Cyanuric chloride reacts with benzothiazole amines in dichloromethane to form trisubstituted triazine derivatives (e.g., compound 5 ) .

-

Nitration : Direct nitration of benzothiadiazoles occurs under mixed acid conditions, though yields vary based on substitution patterns .

Solid-Phase Coupling Reactions

The amine group facilitates resin-bound synthesis:

-

Peptide coupling : In solid-phase synthesis, Fmoc-protected amines react with activated resins (e.g., 2-chlorotrityl chloride resin) to form benzothiazole-amino acid hybrids. Cleavage with trifluoroacetic acid (TFA) releases cyclized products (e.g., BTH-amino acids) .

| Coupling Reagent | Resin Type | Cleavage Agent | Product | Yield Range | Source |

|---|---|---|---|---|---|

| Fmoc-amino acids | 2-Chlorotrityl chloride | TFA/DCM/TES | BTH-amino acids | 80–90% |

Reactivity with α-Halo Ketones

The amine acts as a nucleophile in SN2 reactions:

-

Formation of α-aminoketones : Benzothiazole amines react with α-bromoketones in acetonitrile or toluene to generate intermediates that cyclize into thiazolo-benzimidazoles .

Key Limitations and Challenges

Scientific Research Applications

Chemistry

(2,1,3-Benzothiadiazol-5-ylmethyl)methylamine hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through substitution reactions. This versatility makes it an important precursor in the development of more complex molecules .

Biology

Research indicates that compounds containing the benzothiadiazole structure exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that it may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent .

Medicine

Ongoing research is focused on exploring the therapeutic potential of this compound in treating diseases such as cancer and neurodegenerative disorders. Its mechanism of action involves interaction with biological macromolecules like proteins and nucleic acids, which could lead to significant therapeutic effects .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of (2,1,3-Benzothiadiazol-5-ylmethyl)methylamine derivatives on breast cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation effectively while exhibiting low toxicity towards normal cells. This suggests a promising avenue for developing targeted cancer therapies .

Case Study 2: Antimicrobial Effects

Another research project explored the antimicrobial efficacy of this compound against resistant bacterial strains. The findings demonstrated that it could inhibit bacterial growth significantly, providing a potential alternative in combating antibiotic resistance.

Applications in Materials Science

The compound is also utilized in developing advanced materials such as organic semiconductors and photovoltaic devices due to its electronic properties derived from the benzothiadiazole moiety. Its ability to facilitate charge transport makes it suitable for applications in electronic devices .

Mechanism of Action

The mechanism of action of (2,1,3-Benzothiadiazol-5-ylmethyl)methylamine hydrochloride involves its interaction with specific molecular targets. The benzothiadiazole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₈H₁₀ClN₃S

- Molecular Weight : 215.7 g/mol

- Physical State : Solid (crystalline or powder form)

- Applications: Potential uses in pharmaceuticals (e.g., as a bioactive intermediate), materials science (e.g., organic electronics), and synthetic chemistry (e.g., ligand design) .

Comparison with Similar Compounds

Benzothiadiazole derivatives are widely studied for their electronic properties and reactivity. Below is a detailed comparison of the target compound with structurally related analogs.

5-(Bromomethyl)-2,1,3-benzothiadiazole (CAS: 65858-50-6)

Structural Differences :

- The bromomethyl substituent replaces the methylamine group in the target compound.

- Lacks the hydrochloride counterion.

Property Comparison :

Research Findings :

- The bromo derivative is a key intermediate in synthesizing functionalized benzothiadiazoles, leveraging its reactivity in cross-coupling reactions .

- The target compound’s amine group enhances biocompatibility, making it suitable for pharmaceutical applications, whereas the bromo analog’s utility lies in synthetic chemistry .

Methylamine Hydrochloride (CAS: 593-51-1)

Structural Differences :

- A simple primary amine salt without the benzothiadiazole moiety.

Property Comparison :

Research Findings :

- The benzothiadiazole core in the target compound introduces aromaticity and electronic effects absent in methylamine hydrochloride, expanding its applications in materials science .

Research Findings on Benzothiadiazole Derivatives

- Electronic Properties : Benzothiadiazoles are electron-deficient, making them ideal for use in organic semiconductors and photovoltaic materials. Substituents like methylamine or bromine modulate these properties .

- Biological Activity : Amine-functionalized benzothiadiazoles show promise in medicinal chemistry due to their ability to interact with biological targets (e.g., enzymes, receptors) .

Biological Activity

(2,1,3-Benzothiadiazol-5-ylmethyl)methylamine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiadiazole derivatives, characterized by a benzothiadiazole ring system. The synthesis typically involves the reaction of 2,1,3-benzothiadiazole with methylamine in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions are optimized to achieve high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Notably, it has been effective against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 10.5 | Induction of apoptosis |

| HepG2 | 12.3 | Cell cycle arrest (G0/G1 phase) |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Protein Interaction : It may bind to proteins involved in cell signaling pathways, thereby altering their activity.

- Nucleic Acid Binding : The compound can interact with DNA and RNA, affecting transcription and replication processes.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes critical for microbial survival and cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial effects against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong potential as an antimicrobial agent .

- Cancer Treatment Potential : In a recent experiment involving HepG2 cells, treatment with this compound resulted in a significant reduction in cell viability by 70% after 48 hours .

Applications in Research and Industry

The compound's unique properties make it suitable for various applications:

- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for further drug development.

- Material Science : The benzothiadiazole structure is valuable in creating advanced materials for organic electronics and photovoltaics.

Q & A

Q. What are the common laboratory synthesis routes for (2,1,3-benzothiadiazol-5-ylmethyl)methylamine hydrochloride?

The synthesis of methylamine hydrochloride derivatives typically involves alkylation or reductive amination. For benzothiadiazole-containing analogs, a plausible route includes:

- Step 1 : Functionalizing 2,1,3-benzothiadiazole at the 5-position with a chloromethyl group via electrophilic substitution.

- Step 2 : Reacting the chloromethyl intermediate with methylamine in a polar solvent (e.g., THF or DMF) under reflux.

- Step 3 : Acidification with HCl to precipitate the hydrochloride salt. Purification methods may include recrystallization from ethanol/water mixtures or column chromatography .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation.

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid contact with strong oxidizers or bases, which may release methylamine gas.

- Decontamination : Clean spills with dilute acetic acid (to neutralize methylamine) followed by ethanol .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Yield optimization requires balancing reaction parameters:

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade the benzothiadiazole core.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Stoichiometry : A 10–20% excess of methylamine ensures complete alkylation of the chloromethyl intermediate. Evidence from methylamine hydrochloride synthesis shows that adjusting formaldehyde-to-ammonium chloride ratios impacts yields (45–51% theoretical) .

Q. What analytical techniques are suitable for characterizing this compound?

- HPLC : Use a C18 column with a mobile phase of 250 mM methylamine hydrochloride (pH 6.5) and methanol (85:15 v/v) to assess purity .

- NMR : ¹H NMR in D₂O should show peaks for the benzothiadiazole aromatic protons (δ 7.5–8.5 ppm) and methylamine protons (δ 2.5–3.0 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode can confirm the molecular ion [M+H]⁺.

Q. How does thermal stability vary under different experimental conditions?

Methylamine hydrochloride derivatives exhibit solid-vapor equilibrium behavior. Thermogravimetric analysis (TGA) reveals dissociation above 226°C, forming methylamine gas and HCl. For the benzothiadiazole analog, stability tests under nitrogen vs. air atmospheres are critical to assess oxidative degradation .

Q. Can this compound be used in biological systems, such as microbial protein expression?

Methylamine hydrochloride is utilized in Pichia pastoris cultures to induce heterologous protein expression. For this compound:

Q. How should contradictory data on reaction yields or purity be resolved?

Contradictions often arise from:

- Impurity Profiles : Use LC-MS to identify byproducts (e.g., dimethylamine derivatives from over-alkylation).

- Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate formation.

- Reproducibility : Standardize reagent grades (e.g., anhydrous vs. hydrated salts) and moisture control .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.